molecular formula C18H19NS B2732541 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole CAS No. 681280-04-6

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole

Cat. No.: B2732541
CAS No.: 681280-04-6
M. Wt: 281.42
InChI Key: CTWHHIMNLBFDED-UHFFFAOYSA-N
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Description

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a unique structure with a sulfanyl group attached to a dimethylphenyl moiety, which is further connected to a methylindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzyl chloride and 1-methylindole.

    Formation of Sulfanyl Intermediate: The 2,5-dimethylbenzyl chloride is reacted with sodium sulfide to form 2,5-dimethylbenzyl sulfide.

    Coupling Reaction: The 2,5-dimethylbenzyl sulfide is then coupled with 1-methylindole under basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group, yielding a simpler indole derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Indole derivatives without the sulfanyl group.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The sulfanyl group may also play a role in modulating its activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

    2,3-Dimethylphenyl methyl sulfide: Similar structure but lacks the indole core.

    1-Methylindole: Lacks the sulfanyl and dimethylphenyl groups.

    3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one: Contains a pyrazinone core instead of an indole core.

Uniqueness: 3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-methyl-1H-indole is unique due to the presence of both the indole core and the sulfanyl-dimethylphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-13-8-9-14(2)15(10-13)12-20-18-11-19(3)17-7-5-4-6-16(17)18/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWHHIMNLBFDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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